(1-Methyl-5-phenyl-1H-pyrazol-3-yl)methylamine
CAS No.: 869901-12-2
Cat. No.: VC2383050
Molecular Formula: C11H13N3
Molecular Weight: 187.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 869901-12-2 |
|---|---|
| Molecular Formula | C11H13N3 |
| Molecular Weight | 187.24 g/mol |
| IUPAC Name | (1-methyl-5-phenylpyrazol-3-yl)methanamine |
| Standard InChI | InChI=1S/C11H13N3/c1-14-11(7-10(8-12)13-14)9-5-3-2-4-6-9/h2-7H,8,12H2,1H3 |
| Standard InChI Key | QUPQCDFVZUNOJX-UHFFFAOYSA-N |
| SMILES | CN1C(=CC(=N1)CN)C2=CC=CC=C2 |
| Canonical SMILES | CN1C(=CC(=N1)CN)C2=CC=CC=C2 |
Introduction
(1-Methyl-5-phenyl-1H-pyrazol-3-yl)methylamine is a chemical compound with the molecular formula C₁₁H₁₃N₃ and a molecular weight of 187.24 g/mol . It is a derivative of pyrazole, a five-membered heterocyclic ring containing two nitrogen atoms. This compound is of interest in various chemical and pharmaceutical applications due to its unique structural properties.
Synthesis and Applications
The synthesis of pyrazole derivatives often involves condensation reactions followed by reduction steps. While specific synthesis details for (1-Methyl-5-phenyl-1H-pyrazol-3-yl)methylamine are not widely reported, similar compounds are synthesized through efficient one-pot methods, which include solvent-free condensation and reductive amination reactions . These methods are favored for their simplicity and high yield.
Synthesis Overview
-
Starting Materials: Typically, pyrazole derivatives are synthesized from appropriate precursors such as aldehydes and amines.
-
Reaction Conditions: Solvent-free conditions are often used to facilitate condensation reactions, followed by reduction with reagents like sodium borohydride.
-
Purification: Products are purified using techniques like flash chromatography.
Safety and Handling
(1-Methyl-5-phenyl-1H-pyrazol-3-yl)methylamine is classified as harmful if swallowed and causes skin irritation . It is essential to handle this compound with appropriate protective equipment and follow safety protocols to minimize exposure risks.
Safety Data
| Hazard Statement | Description |
|---|---|
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
Potential Applications
-
Pharmaceuticals: Pyrazole derivatives are studied for their potential therapeutic effects, including anti-inflammatory, antibacterial, and anticancer activities.
-
Chemical Synthesis: They serve as intermediates in the synthesis of more complex molecules.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume